

Comparative Docking Analysis of Furopyridine Isomers in the Kinase Active Site of CDK2

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Compound of Interest

Compound Name: 2,3-Dihydrofuro[2,3-c]pyridine

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A detailed examination of the binding potential of furopyridine isomers reveals promising avenues for the development of selective kinase inhibitors. This guide provides a comparative overview of the available molecular docking and experimental data for furopyridine scaffolds, with a primary focus on their interaction with the Cyclin-Dependent Kinase 2 (CDK2) active site.

While a comprehensive, direct comparative study of all furopyridine isomers against a panel of kinases is not yet available in the public domain, existing research provides valuable insights into the potential of specific isomers as kinase inhibitors. This guide synthesizes the current findings, focusing on CDK2, a key regulator of the cell cycle and a prominent target in cancer therapy.

Data Presentation: Docking Scores and Experimental Validation

The following table summarizes the available quantitative data for a representative furo[2,3-b]pyridine derivative, providing a benchmark for future comparative studies of other isomers.

Table 1: Docking and Experimental Data for Furo[2,3-b]pyridine Derivative against CDK2

Furopyridine Isomer	Compound ID	Target Kinase	Docking Score (Binding Energy, kcal/mol)	Experimental Validation (IC50, μ M)	Reference
Furo[2,3-b]pyridine	Compound 14	CDK2	Not explicitly stated, but interactions are detailed	0.93	[1] [2] [3] [4]

Note: The exact binding energy for Compound 14 was not provided in the reference paper; however, the study confirmed favorable interactions within the CDK2 active site. Data for other furopyridine isomers (furo[3,2-b]pyridine, furo[2,3-c]pyridine, and furo[3,2-c]pyridine) against CDK2 is not currently available in the reviewed literature, highlighting a gap in the current research landscape.

Experimental Protocols

The methodologies employed in the cited study for the furo[2,3-b]pyridine derivative provide a framework for future comparative experiments.

Molecular Docking Protocol

The in silico analysis of the furo[2,3-b]pyridine derivative was performed using the C-Docker protocol within the Discovery Studio 4.0 software.[\[1\]](#) The X-ray crystal structure of CDK2 in complex with the inhibitor roscovitine (PDB ID: 2A4L) was utilized as the receptor model.[\[1\]](#) The docking protocol was validated by re-docking the co-crystallized ligand, which resulted in a root-mean-square deviation (RMSD) of 0.46 Å, indicating a reliable docking procedure.[\[1\]](#) The binding interactions of the docked compounds were then analyzed to understand their mode of inhibition.[\[1\]](#)

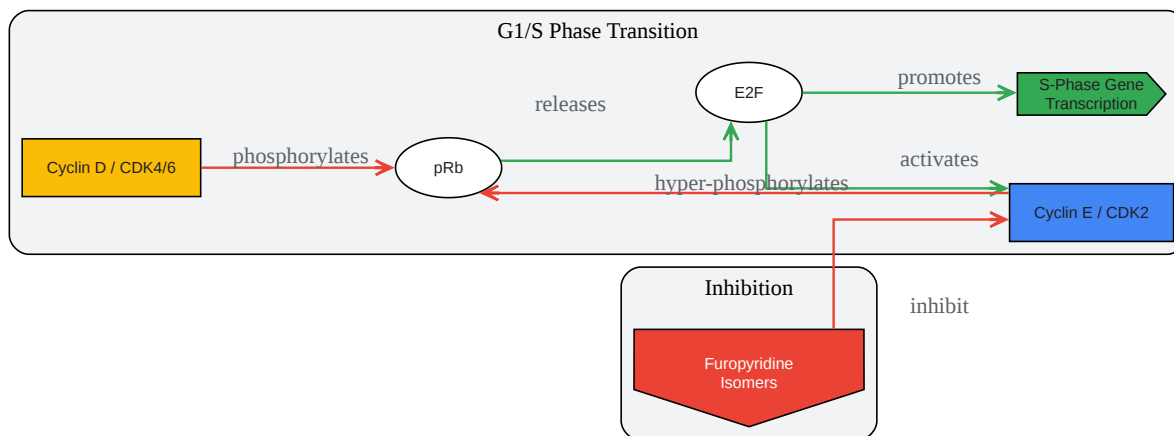
In Vitro Kinase Assay Protocol

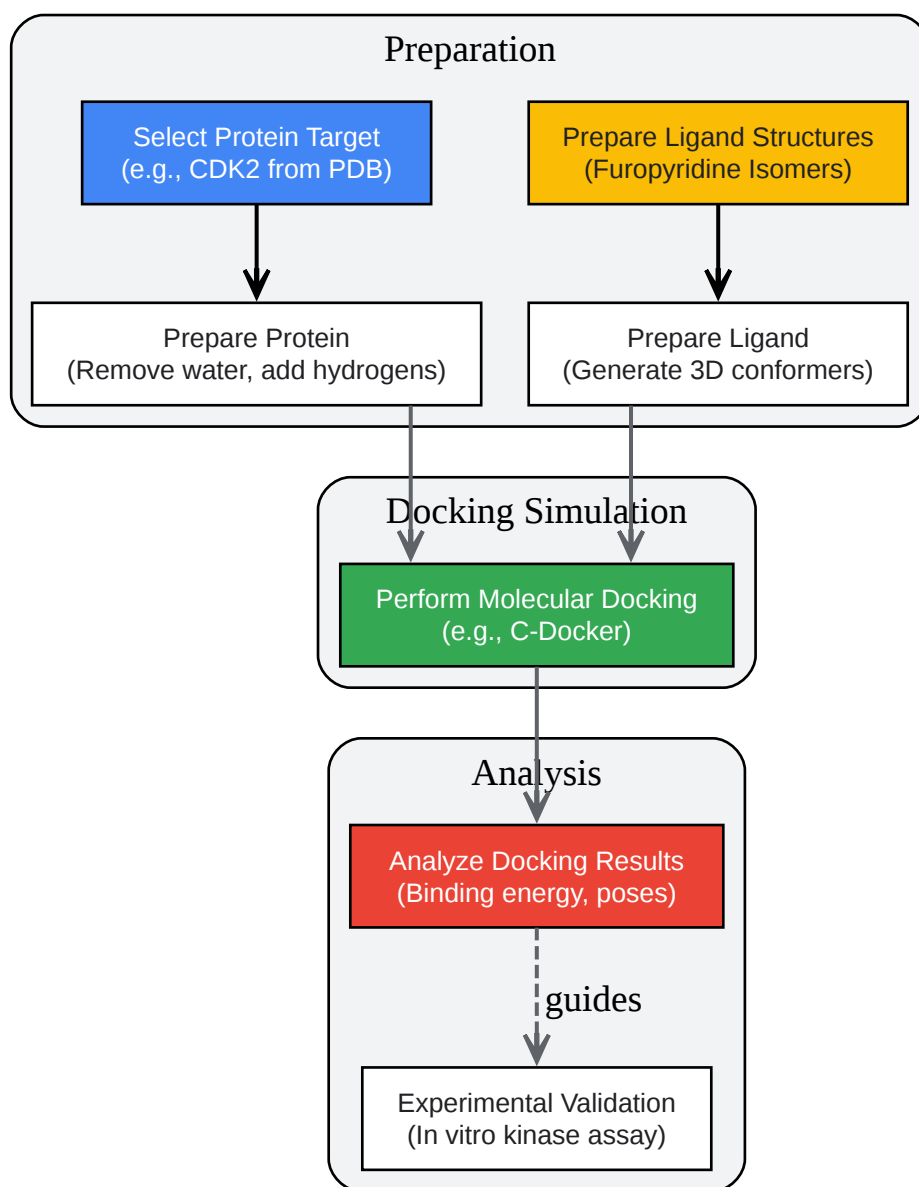
The inhibitory activity of the synthesized compounds against the CDK2/cyclin A2 complex was determined using a kinase activity assay.[\[1\]](#) The assay measures the amount of ATP remaining in the solution following the kinase reaction. A luminescent signal, inversely correlated with

kinase activity, is generated.^[1] The percentage of inhibition was calculated and compared to a reference inhibitor to determine the IC₅₀ values.^[1]

Visualization of Key Processes

To better understand the context of this research, the following diagrams illustrate the CDK2 signaling pathway and a general workflow for molecular docking studies.





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